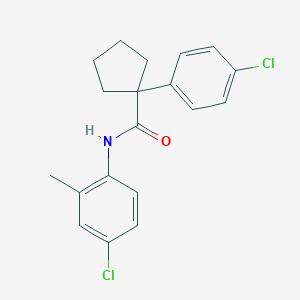
N-(2-bromobenzyl)-2-methoxybenzamide
Vue d'ensemble
Description
N-(2-bromobenzyl)-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BMB belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body. In
Mécanisme D'action
The mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide is not fully understood. It is thought to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. N-(2-bromobenzyl)-2-methoxybenzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of certain genes, which may contribute to the therapeutic effects of N-(2-bromobenzyl)-2-methoxybenzamide.
Biochemical and Physiological Effects:
N-(2-bromobenzyl)-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-bromobenzyl)-2-methoxybenzamide has also been found to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumors in animal models of cancer. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromobenzyl)-2-methoxybenzamide is its potential therapeutic properties in various diseases. N-(2-bromobenzyl)-2-methoxybenzamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of these diseases. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of N-(2-bromobenzyl)-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-bromobenzyl)-2-methoxybenzamide. One direction is to further explore its potential therapeutic properties in various diseases, including cancer, arthritis, and neurodegenerative diseases. Another direction is to optimize the synthesis method of N-(2-bromobenzyl)-2-methoxybenzamide to improve its yield and solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromobenzyl)-2-methoxybenzamide and to identify its target receptors in the body.
Applications De Recherche Scientifique
N-(2-bromobenzyl)-2-methoxybenzamide has been studied for its potential therapeutic properties in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(2-bromobenzyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(2-bromobenzyl)-2-methoxybenzamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPQKLXKPFUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732474.png)
![3-[(4-chlorobenzyl)thio]-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4732480.png)
![N-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4732493.png)
![3-phenyl-5-[4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4732509.png)
![ethyl 1-[5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4732510.png)

![N-isobutyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4732523.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4732533.png)
![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4732543.png)
![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732555.png)
